2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is a synthetic organic compound characterized by its brominated phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination using bromine in an appropriate solvent such as acetic acid to introduce bromine atoms at the 2 and 4 positions.
Condensation Reaction: The brominated intermediate is then subjected to a condensation reaction with 5-ethyl-2-hydroxyaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents such as potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated phenolic structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dibromo-6-[(E)-[(4-methyl-2-nitrophenyl)imino]methyl]phenol
Uniqueness
Compared to similar compounds, 2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H13Br2NO2 |
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Molecular Weight |
399.08 g/mol |
IUPAC Name |
2,4-dibromo-6-[(5-ethyl-2-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3 |
InChI Key |
UEHCPVSHXUKCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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